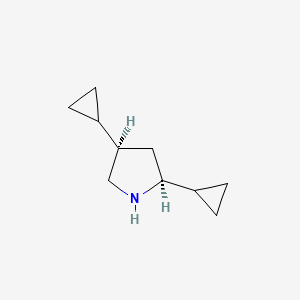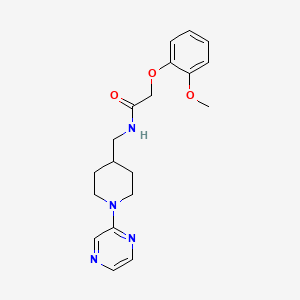
(2S,4R)-2,4-Dicyclopropylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-2,4-Dicyclopropylpyrrolidine, also known as DCP-LA, is a cyclic amino acid derivative that has gained attention in the scientific community due to its potential therapeutic applications. DCP-LA has been found to possess various biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Applications De Recherche Scientifique
Neuroprotective Applications
One significant area of application is in neuroprotection, where related pyrrolidine derivatives have shown potential. For instance, the study by Folbergrová et al. (2005) explored the anticonvulsant and neuroprotective effects of a group II metabotropic glutamate receptor (mGluR) agonist in a model of seizures induced in rats. This research indicates that pyrrolidine derivatives could be instrumental in developing treatments for epilepsy, showcasing their potential in neuroprotection and seizure management Folbergrová et al., 2005.
Medicinal Chemistry
In medicinal chemistry, pyrrolidine derivatives are valuable for synthesizing inhibitors and other pharmacologically active compounds. Singh and Umemoto (2011) demonstrated the synthesis of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, highlighting their utility in creating dipeptidyl peptidase IV inhibitors. This work exemplifies the role of pyrrolidine derivatives in developing treatments for conditions like type II diabetes Singh & Umemoto, 2011.
Organic Synthesis
Pyrrolidine derivatives are crucial in organic synthesis, offering synthetic routes to complex molecules. The work by Toh et al. (2011) on copper-mediated synthesis of 3-azabicyclo[3.1.0]hex-2-enes and 4-carbonylpyrroles from N-allyl/propargyl enamine carboxylates demonstrates the versatility of pyrrolidine-based compounds in synthesizing heterocyclic structures. Such synthetic methodologies enable the creation of compounds with potential applications in drug development and material science Toh et al., 2011.
Propriétés
IUPAC Name |
(2S,4R)-2,4-dicyclopropylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-2-7(1)9-5-10(11-6-9)8-3-4-8/h7-11H,1-6H2/t9-,10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLZUDBODATDOQ-UWVGGRQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(NC2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H]2C[C@H](NC2)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Cyclopentylamino)sulfonyl]indolinyl oxolan-2-yl ketone](/img/structure/B2399579.png)


![(4-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2399582.png)

![3-isopentyl-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2399584.png)

![4-[(4-chlorophenyl)sulfanyl]-N-(4-methoxyphenyl)-3-nitrobenzenecarboxamide](/img/structure/B2399587.png)




![1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-methylbutyl)piperidine-3-carboxamide](/img/structure/B2399598.png)